(Z)-methyl 2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
(Z)-methyl 2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H16BrN3O4S and its molecular weight is 510.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis and Reactions
Thiazolo[3,2-a]pyrimidine derivatives are synthesized through a variety of chemical reactions, demonstrating their flexibility in organic synthesis. For instance, Kappe and Roschger (1989) explored various reactions of Biginelli-compounds (2-oxo- or thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives), including the synthesis of thiazolo[3,2-a]pyrimidines through condensation with dielectrophiles, showcasing the compound's role in creating complex heterocyclic systems (Kappe & Roschger, 1989).
Structural Modifications and Aggregation
The structural modifications of thiazolo[3,2-a]pyrimidines can significantly impact their supramolecular aggregation, conformational features, and intermolecular interactions. Nagarajaiah and Begum (2014) provided insights into how different substituents on thiazolopyrimidines affect their packing features, driven by weak interactions like C-H…O, C-H…N, and π…π interactions, highlighting the structural versatility of these compounds (Nagarajaiah & Begum, 2014).
Potential Biological Activities
Biological Activities
Thiazolo[3,2-a]pyrimidines have shown promise in various biological activities, including anti-inflammatory and antibacterial effects. For instance, compounds synthesized by Tozkoparan et al. (1999) exhibited moderate anti-inflammatory activity, suggesting potential therapeutic applications (Tozkoparan et al., 1999). Similarly, Youssef et al. (2011) reported on the biocidal properties of related compounds against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Youssef et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is procaspase-3 , a key enzyme regulating apoptosis responses . Procaspase-3 is known as the executioner caspase and plays a crucial role in the regulation of cellular apoptotic pathways .
Mode of Action
The compound is designed to activate procaspase-3 . By activating this enzyme, the compound can induce apoptosis, or programmed cell death, in cancer cells . This makes it a potential candidate for anticancer drug development .
Biochemical Pathways
The compound affects the apoptotic pathways of the cell . These pathways involve a number of proteins, including BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . By targeting procaspase-3, the compound can influence these pathways and induce apoptosis .
Result of Action
The compound has shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 . In particular, it has been found to be three to five times more cytotoxic than PAC-1, the first procaspase-3 activating compound, in these cancer cell lines . It has also been observed to accumulate cells in the S phase and substantially induce late cellular apoptosis .
Properties
IUPAC Name |
methyl (2Z)-2-(5-bromo-2-oxo-1H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O4S/c1-11-16(22(30)31-2)18(12-6-4-3-5-7-12)27-21(29)19(32-23(27)25-11)17-14-10-13(24)8-9-15(14)26-20(17)28/h3-10,18H,1-2H3,(H,26,28)/b19-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOYNYMNDRAHLA-ZPHPHTNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=C(C=CC(=C4)Br)NC3=O)SC2=N1)C5=CC=CC=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=C(C=CC(=C4)Br)NC3=O)/SC2=N1)C5=CC=CC=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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